Lipophilicity-Driven Differentiation from the m-Tolyl Analog (CAS 899981-44-3)
The target compound incorporates a 4-methoxybenzyl amide, replacing the methyl group of the m-tolyl analog (CAS 899981-44-3) with a methoxy substituent. This introduces an additional hydrogen-bond acceptor and alters the electronic character of the aromatic ring, which is predicted to reduce lipophilicity relative to the m-tolyl comparator [1]. Computed LogP values indicate a difference of approximately 0.5 log units (target compound cLogP ≈ 2.8; m-tolyl analog cLogP ≈ 3.3), suggesting improved aqueous solubility and a distinct pharmacokinetic trajectory within the ATC class [1]. This difference is consistent with structure–activity relationship (SAR) trends observed in the PXR series, where methoxybenzyl analogs exhibited superior solubility profiles compared to their methyl-substituted counterparts [2].
| Evidence Dimension | Computed lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.8 |
| Comparator Or Baseline | m-Tolyl analog (CAS 899981-44-3): cLogP ≈ 3.3 |
| Quantified Difference | Δ cLogP ≈ -0.5 |
| Conditions | In silico prediction (ALOGPS 2.1 / SwissADME) |
Why This Matters
Lower lipophilicity is directly correlated with improved aqueous solubility and reduced non-specific protein binding, making the target compound a more suitable candidate for in vitro assays requiring higher compound concentrations or for early-stage in vivo studies where solubility-limited absorption is a concern.
- [1] SwissADME. Computed physicochemical properties for 5-amino-1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide and m-tolyl analog (CAS 899981-44-3). Swiss Institute of Bioinformatics, 2024. View Source
- [2] Weber, C. et al. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J. Med. Chem. 2022, 65, 16829–16859. View Source
